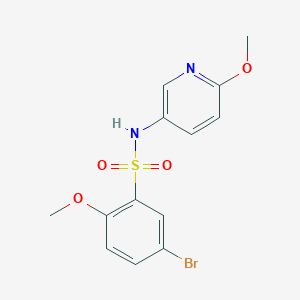methanone](/img/structure/B7497921.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone, also known as MPQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPQ belongs to a class of compounds known as piperazine derivatives, which have been extensively studied due to their diverse biological activities. In recent years, MPQ has emerged as a promising candidate for the development of novel drugs for the treatment of various diseases.
作用机制
The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to modulate the activity of neurotransmitters in the brain, such as serotonin and dopamine. The exact mechanism of action of this compound is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. The biochemical and physiological effects of this compound are still being studied, and further research is required to fully understand its potential in drug development.
实验室实验的优点和局限性
[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively short half-life in vivo. These limitations need to be addressed in future studies to fully understand the potential of this compound in drug development.
未来方向
There are several future directions for the study of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone. One potential direction is to investigate its potential in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are required to fully understand its potential as an anti-cancer agent. Another potential direction is to investigate its potential in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further studies are required to fully understand its potential in the treatment of these disorders. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential molecular targets. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of various diseases.
合成方法
The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone involves the reaction of 2-methoxyaniline with 2-chloroquinoline in the presence of sodium hydride to form 2-(2-methoxyphenyl)quinoline. This intermediate is then reacted with piperazine in the presence of triethylamine to form the final product, this compound. The synthesis method of this compound has been optimized to obtain high yields and purity.
科学研究应用
[4-(2-Methoxyphenyl)piperazin-1-yl](quinolin-2-yl)methanone has been extensively studied for its potential in the development of drugs for various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-depressant, and anti-anxiety properties. This compound has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, depression, and anxiety disorders. The scientific research application of this compound is still in its early stages, and further studies are required to fully understand its potential in drug development.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-9-5-4-8-19(20)23-12-14-24(15-13-23)21(25)18-11-10-16-6-2-3-7-17(16)22-18/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBRYSIHHZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)


![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)






